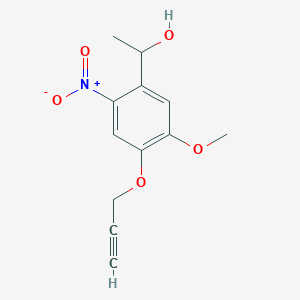

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is a research chemical with the CAS number 1255792-05-2 . It has a molecular formula of C12H13NO5 .

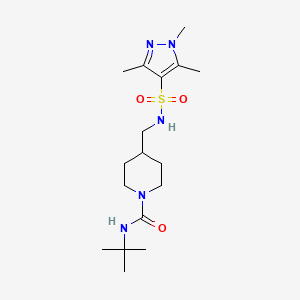

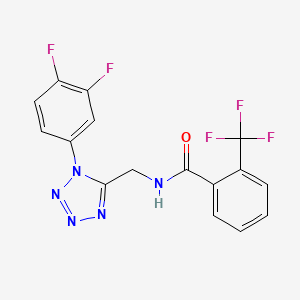

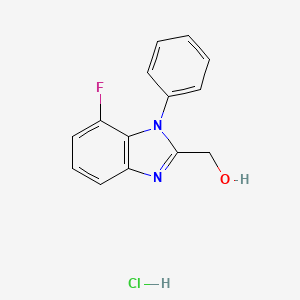

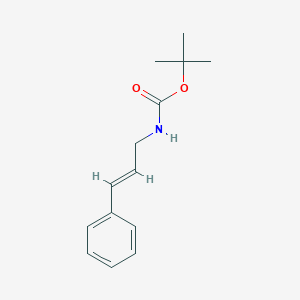

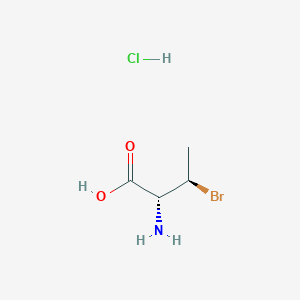

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC(C1=CC(=C(C=C1N+[O-])OCC#C)OC)O . The InChI string is: InChI=1S/C12H13NO5/c1-4-5-18-12-7-10 (13 (15)16)9 (8 (2)14)6-11 (12)17-3/h1,6-8,14H,5H2,2-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.24 . It has a complexity of 331, a topological polar surface area of 84.5, and a XLogP3 of 1.3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Photocatalytic Oxidation Applications

Selective Photocatalytic Oxidation on Titanium Dioxide Benzyl alcohol derivatives, including variations similar to alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol, have been studied for their photocatalytic oxidation properties on TiO2 under O2 atmosphere and visible light. This reaction leads to the formation of corresponding aldehydes, which is significant for chemical synthesis and environmental applications (Higashimoto et al., 2009).

Applications in Organic Synthesis

Functionalization of Methyl and Benzyl Ethers Methyl and benzyl ethers derived from secondary and tertiary benzyl alcohols, like this compound, are used in chemoselective functionalization processes. This includes azidation, allylation, alkynylation, and cyanation reactions, crucial for complex organic synthesis (Sawama et al., 2014).

Kinetic Diastereomer Differentiation in Catalysis The diastereomeric differentiation of benzyl alcohols, especially those with α-nitro or α-azido groups, is achieved through Au(III)- and Bi(III)-catalyzed reactions. This is instrumental in creating therapeutically relevant compounds (Chénard & Hanessian, 2014).

Synthesis of Novel Hydrazine Analogues The compound and its derivatives are used in synthesizing novel hydrazine analogues, which are significant for their antioxidant capacities. This is key in pharmaceutical and biochemical research (Kıvrak et al., 2018).

Other Applications

Cytotoxic Activity in Cancer Research Derivatives of benzyl alcohols, like this compound, have been used in synthesizing compounds with high affinity for σ1 receptors. These compounds are studied for their cytotoxic activity against various human tumor cell lines, making them relevant in cancer research (Geiger et al., 2007).

Propriétés

IUPAC Name |

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACNMURXMLMAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)